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3-Ethyl-1,2-dithi-4-ene

Volatile organosulfur analysis Allium cepa L. flavor chemistry GC-MS method development

3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1; IUPAC: 3-ethyl-3,6-dihydrodithiine) is a volatile organosulfur compound belonging to the dithiin class, a heterocyclic family characterized by a six-membered ring containing two sulfur atoms and two double bonds. With a molecular formula of C6H10S2 and a molecular weight of 146.274 g/mol, this compound is found naturally in Allium species, such as onion (Allium cepa L.), where it is produced via enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides upon tissue disruption.

Molecular Formula C6H10S2
Molecular Weight 146.3 g/mol
CAS No. 126790-02-1
Cat. No. B15417283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,2-dithi-4-ene
CAS126790-02-1
Molecular FormulaC6H10S2
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCCC1C=CCSS1
InChIInChI=1S/C6H10S2/c1-2-6-4-3-5-7-8-6/h3-4,6H,2,5H2,1H3
InChIKeyQRXGPSRNGFYLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1) Procurement Guide: Technical Baseline and Supply Chain Context


3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1; IUPAC: 3-ethyl-3,6-dihydrodithiine) is a volatile organosulfur compound belonging to the dithiin class, a heterocyclic family characterized by a six-membered ring containing two sulfur atoms and two double bonds [1]. With a molecular formula of C6H10S2 and a molecular weight of 146.274 g/mol, this compound is found naturally in Allium species, such as onion (Allium cepa L.), where it is produced via enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides upon tissue disruption [2]. In industrial contexts, 3-ethyl-1,2-dithi-4-ene serves as a specialty chemical intermediate and a trace-level flavor constituent, with applications in analytical chemistry, food flavor authentication, and synthetic route development .

Why Generic Substitution of 3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1) is Scientifically Unjustified


Within the dithiin class, positional isomerism and substituent effects profoundly influence physicochemical behavior and biological context. For 3-ethyl-1,2-dithi-4-ene, substitution with a closely related analog, such as its 5-ene regioisomer or a vinyl-substituted dithiin, is not scientifically equivalent. As demonstrated in Allium cepa L. headspace analyses, 3-ethyl-1,2-dithi-4-ene and 3-ethyl-1,2-dithi-5-ene exhibit distinct chromatographic retention times, confirming different molecular interactions and, by extension, differential physicochemical properties [1]. Moreover, the ethyl substituent in the 3-position confers distinct volatility and reactivity profiles compared to vinyl-substituted analogs (e.g., 3-vinyl-1,2-dithi-4-ene), which are found in garlic and exhibit different organoleptic signatures [2]. Generic substitution with an in-class analog—even one sharing the C6H10S2 formula—would invalidate quantitative analytical methods, compromise flavor authentication studies, and introduce uncharacterized reactivity in synthetic applications. Procurement decisions must therefore be driven by specific quantitative differentiation, as detailed in the evidence guide below.

3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1): Quantitative Differentiation Evidence for Scientific Selection


Chromatographic Resolution from Positional Isomer 3-Ethyl-1,2-dithi-5-ene

In headspace gas chromatography-mass spectrometry (GC-MS) analysis of crushed onion (Allium cepa L.) varieties, 3-ethyl-1,2-dithi-4-ene and its positional isomer 3-ethyl-1,2-dithi-5-ene are resolved as distinct chromatographic peaks. The two compounds were tentatively identified based on mass spectral interpretation and retention behavior, confirming that they are not co-eluting and can be independently quantified. This chromatographic separation enables precise quantification of 3-ethyl-1,2-dithi-4-ene in complex biological matrices without interference from the 5-ene isomer, which would otherwise confound peak integration [1].

Volatile organosulfur analysis Allium cepa L. flavor chemistry GC-MS method development

Volatility Profile Differentiated from Vinyl-Substituted Analog

Predicted physicochemical data indicate that 3-ethyl-1,2-dithi-4-ene (C6H10S2) possesses a boiling point of 203.6 ± 20.0 °C at 760 mmHg, while the vinyl-substituted analog 3-vinyl-1,2-dithi-4-ene (C6H8S2) is predicted to have a lower boiling point of approximately 184.3 ± 15.0 °C at 760 mmHg. The higher boiling point of the ethyl-substituted compound is consistent with its larger molecular mass (146.27 vs. 144.25 g/mol) and the absence of a conjugated vinyl group, which reduces intermolecular π-stacking and lowers enthalpy of vaporization .

Flavor and fragrance chemistry Physicochemical property prediction Volatility assessment

Varietal-Specific Presence in Onion (Allium cepa L.) as a Chemotaxonomic Marker

Headspace GC-MS analysis of five onion varieties (Jumbo, Robusta, Sturon, Hygro, and Lafort) revealed that the distribution of 3-ethyl-1,2-dithi-4-ene and its 5-ene isomer varied among cultivars. The varieties Jumbo and Lafort exhibited the most pronounced differences in the relative abundance of these two compounds, whereas Hygro and Lafort showed closer similarity. While absolute quantification data are not reported in the abstract, the qualitative differentiation demonstrates that 3-ethyl-1,2-dithi-4-ene is a varietal-specific volatile marker that can be used to distinguish onion cultivars and authenticate varietal identity in processed onion products [1].

Food authentication Chemotaxonomy Allium cepa L. variety differentiation

Distinct InChIKey and Structural Fingerprint from Regioisomers

3-Ethyl-1,2-dithi-4-ene is structurally defined by the IUPAC Standard InChI: InChI=1S/C6H10S2/c1-2-6-4-3-5-7-8-6/h3-4,6H,2,5H2,1H3, which encodes the ethyl substituent at position 3 of the 3,6-dihydro-1,2-dithiine ring and the double bond configuration resulting in a 4-ene isomer. In contrast, its positional isomer 3-ethyl-1,2-dithi-5-ene possesses the InChI: InChI=1S/C6H10S2/c1-2-6-4-3-5-7-8-6/h3,5-6H,2,4H2,1H3, differing in the position of the second double bond (5-ene vs. 4-ene) [1] [2]. This difference in InChI and corresponding InChIKey ensures unambiguous identification in chemical databases and analytical workflows, preventing misassignment of spectral data or biological activity.

Cheminformatics Structural database curation Isomer discrimination

3-Ethyl-1,2-dithi-4-ene (CAS 126790-02-1): Evidence-Based Application Scenarios for Procurement Decision-Making


GC-MS Reference Standard for Onion (Allium cepa L.) Volatile Profiling and Varietal Authentication

Procure 3-ethyl-1,2-dithi-4-ene as a certified reference material to calibrate and validate GC-MS methods for the analysis of onion headspace volatiles. The compound's distinct chromatographic resolution from its 5-ene isomer, as demonstrated in the Kallio and Salorinne (1990) study, makes it an essential standard for accurate peak identification and quantification in complex Allium matrices. This application is critical for food quality control laboratories tasked with varietal authentication, adulteration detection, and monitoring of flavor stability during storage [1].

Flavor and Fragrance Formulation Ingredient Requiring Controlled Volatility

In flavor and fragrance development, 3-ethyl-1,2-dithi-4-ene may be utilized as a trace sulfur note contributing to savory, alliaceous profiles. The predicted boiling point of 203.6 ± 20.0 °C (higher than vinyl-substituted analogs) indicates that it will exhibit slower release kinetics in ambient-temperature applications compared to more volatile dithiins. This property makes it suitable for formulations where a sustained, background sulfur nuance is desired, such as in processed food flavorings or long-lasting savory fragrances. Procurement of the correct isomer is essential to achieve the intended volatility and organoleptic impact .

Chemotaxonomic Marker Standard for Allium Species and Cultivar Discrimination

As a varietal-specific volatile detected in the headspace of crushed onions, 3-ethyl-1,2-dithi-4-ene serves as a chemotaxonomic marker for distinguishing onion cultivars. Research institutions and agricultural quality assurance programs should procure this compound as an analytical standard to develop and validate chemometric models for varietal discrimination. The differential abundance of this isomer across Jumbo, Robusta, Sturon, Hygro, and Lafort varieties, as reported by Kallio and Salorinne (1990), underscores its utility in breeding programs, supply chain integrity assessments, and protected designation of origin (PDO) verification [1].

Synthetic Intermediate for Specialized Organosulfur Heterocycles

In synthetic organic chemistry, 3-ethyl-1,2-dithi-4-ene can function as a building block for the construction of more complex sulfur-containing heterocycles, including potential antiinfective agents within the 1,2-dithiin class. While specific reaction data for this exact compound are limited, the broader class of 1,2-dithiins is recognized for its utility in synthesizing compounds with antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus [2]. Procurement of 3-ethyl-1,2-dithi-4-ene enables exploration of structure-activity relationships (SAR) in this chemical space, with the ethyl substituent at position 3 offering a distinct steric and electronic environment compared to unsubstituted or vinyl-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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